Cas no 1805307-50-9 (3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol)

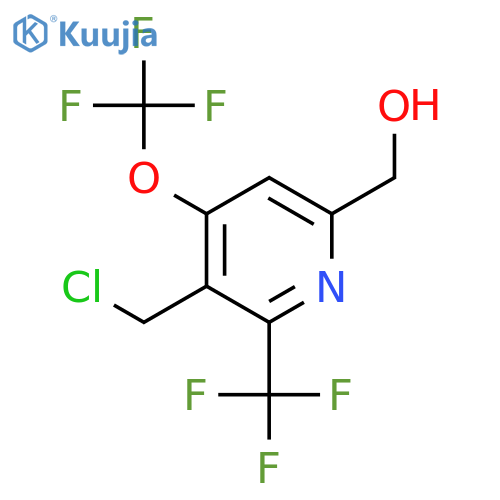

1805307-50-9 structure

商品名:3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol

CAS番号:1805307-50-9

MF:C9H6ClF6NO2

メガワット:309.592862606049

CID:4812341

3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol 化学的及び物理的性質

名前と識別子

-

- 3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol

-

- インチ: 1S/C9H6ClF6NO2/c10-2-5-6(19-9(14,15)16)1-4(3-18)17-7(5)8(11,12)13/h1,18H,2-3H2

- InChIKey: ZPPMVCIPJWLBKW-UHFFFAOYSA-N

- ほほえんだ: ClCC1=C(C=C(CO)N=C1C(F)(F)F)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 297

- トポロジー分子極性表面積: 42.4

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029078664-1g |

3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol |

1805307-50-9 | 97% | 1g |

$1,519.80 | 2022-04-01 |

3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

1805307-50-9 (3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol) 関連製品

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量